molecular formula C13H11N3O2 B584627 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole CAS No. 1346604-32-7

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole

Cat. No.: B584627
CAS No.: 1346604-32-7
M. Wt: 241.25
InChI Key: XZMBOBNKABMBTG-UHFFFAOYSA-N
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Description

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is an organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole typically involves the nitration of 1,4-dimethyl-5H-pyrido[4,3-b]indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, where the methyl groups can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.

Scientific Research Applications

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and its potential as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole can be compared with other similar indole derivatives, such as:

    3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole: The amino derivative obtained by the reduction of the nitro compound.

    1,4-Dimethyl-5H-pyrido[4,3-b]indole: The parent compound without the nitro group.

    3-Nitroindole: A simpler indole derivative with a nitro group at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

1,4-dimethyl-3-nitro-5H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-7-12-11(8(2)14-13(7)16(17)18)9-5-3-4-6-10(9)15-12/h3-6,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMBOBNKABMBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N=C1[N+](=O)[O-])C)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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